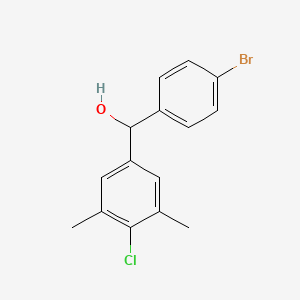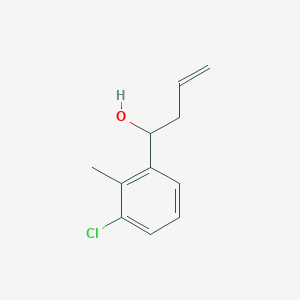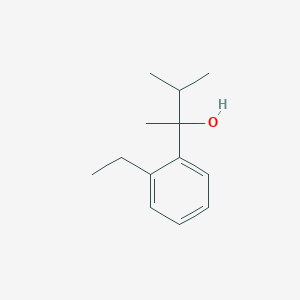
2-(2-Ethylphenyl)-3-methyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes an ethylphenyl group and a tertiary alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with 3-methyl-2-butanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Ethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(2-ethylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(2-ethylphenyl)-3-methylbutane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.
科学研究应用
2-(2-Ethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(2-Ethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The tertiary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 2-Phenyl-3-methylbutan-2-ol
- 2-(2-Methylphenyl)-3-methylbutan-2-ol
- 2-(4-Ethylphenyl)-3-methylbutan-2-ol
Uniqueness
2-(2-Ethylphenyl)-3-methyl-butan-2-ol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different physical and chemical properties compared to its analogs, making it a compound of interest for further research and development.
属性
IUPAC Name |
2-(2-ethylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-11-8-6-7-9-12(11)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQRKDQYSRFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
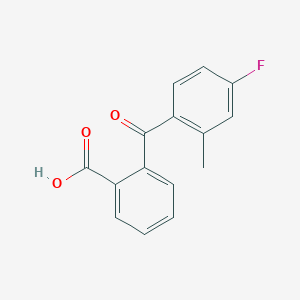
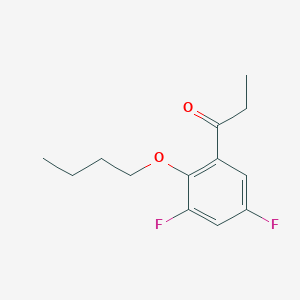

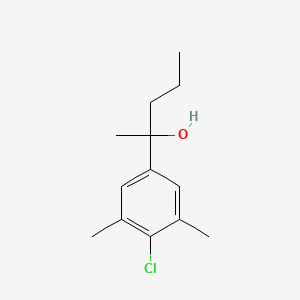
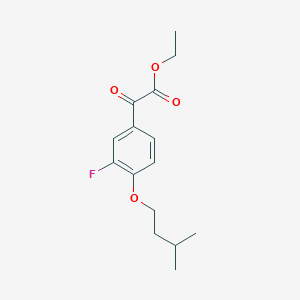
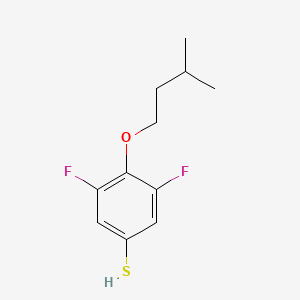
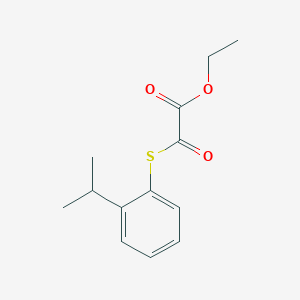
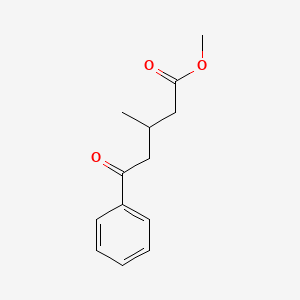
![4-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B7997441.png)
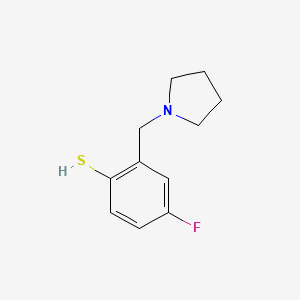
![1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997453.png)
![1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997466.png)
